molecular formula C7H9N3 B1195490 1-Phenylguanidine CAS No. 2002-16-6

1-Phenylguanidine

Cat. No. B1195490
CAS RN: 2002-16-6
M. Wt: 135.17 g/mol
InChI Key: QRJZGVVKGFIGLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenylguanidine derivatives involves a range of strategies, including the reaction of different substituted anilines and urea derivatives in the presence of phosphorus oxychloride, leading to the formation of various 2-phenylguanidine derivatives with yields ranging from 50-70% (Mobinikhaledi et al., 2003). Such methods underscore the compound's synthetic accessibility and the potential for structural diversification.

Molecular Structure Analysis

The molecular structure of 1-Phenylguanidine and its derivatives reveals significant insights into their chemical behavior. For instance, the crystal and molecular structure of 1-phenyl-2-nitroguanidine showcases a nonplanar configuration, with nearly planar nitroguanyl and phenyl fragments, highlighting intermolecular interactions that influence its properties (Astakhov et al., 2012).

Chemical Reactions and Properties

1-Phenylguanidine undergoes various chemical reactions, leading to the formation of diverse compounds. For example, 1,2-diamino-3-phenylguanidine can react with diphenylcarbodi-imide to yield 3,5-dianilino-4-phenyl-1,2,4-triazole, demonstrating its reactivity towards synthesizing heterocyclic compounds (Kurzer & Douraghi-Zadeh, 1967). Such reactions underscore its utility in constructing complex molecular architectures.

Physical Properties Analysis

The physical properties of 1-Phenylguanidine derivatives, such as melting points and decomposition temperatures, are crucial for their application in various fields. For instance, the synthesis of 1-propyl-2-nitroguanidine (PrNQ) revealed melting and decomposition points crucial for its application as an energetic material, demonstrating the importance of physical property analysis in understanding and applying these compounds (Szala et al., 2022).

Chemical Properties Analysis

The chemical properties of 1-Phenylguanidine, such as basicity and reactivity towards various functional groups, play a pivotal role in its applications. The basicity of substituted 2-phenyl-1,1,3,3-tetramethylguanidines, for example, has been extensively studied, revealing insights into the electronic and steric effects influencing their chemical behavior (Leffek et al., 1989). Such analyses are fundamental to harnessing the full potential of 1-Phenylguanidine in chemical synthesis and material science.

Scientific Research Applications

  • Antimicrobial and DNA-Binding Agents : Ferrocenyl phenylguanidines have shown significant antimicrobial and DNA-binding properties, potentially useful as anticancer and antifungal agents (Gul et al., 2013).

  • Cardiovascular Effects : Aromatic guanidines, including phenylguanidines, have been studied for cardiovascular effects in dogs, showing predominant vasoconstriction without cardiac stimulation (Hughes et al., 1975).

  • Anticancer Activity : Ferrocene-based phenylguanidines have been explored for their DNA binding and antioxidant potency, suggesting potential in anticancer applications (Gul et al., 2014).

  • C5a Receptor Antagonists : Phenylguanidines have been developed as C5a receptor antagonists, with applications in inflammatory and immune responses (Astles et al., 1997).

  • Adrenergic Blocking Effects : Phenylguanidine analogs have been synthesized to study their adrenergic blocking effects, useful in regulating blood pressure (Grosso et al., 1980).

  • Study of Trypsin's Active Center : Phenylguanidine has been used to study the active center of trypsin, contributing to understanding of enzyme mechanics (Mares-Guia et al., 1967).

  • Auxochromic Properties : Research on the auxochromic properties of phenylguanidine has implications in spectroscopic analysis and chemical sensing (Antol et al., 2016).

  • Therapeutic Applications in Neuroectodermal Tumors : Iobenguane, a derivative of phenylguanidine, has been used as a therapeutic metabolic agent in neuroectodermal tumors (Giammarile et al., 2008).

  • Synthesis of Heterocyclic Compounds : Phenylguanidine has been used in the synthesis of heterocyclic compounds such as 1,2,4-triazoles (Kurzer & Douraghi-Zadeh, 1967).

  • Melanocortin-5 Receptor Antagonists : Phenylguanidine analogues have been identified as selective nonpeptide antagonists for the melanocortin-5 receptor (Chen et al., 2004).

properties

IUPAC Name

2-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJZGVVKGFIGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6522-91-4 (hydride), 6522-91-4 (mono-hydrochloride)
Record name Phenylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70173836
Record name Phenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylguanidine

CAS RN

2002-16-6
Record name N-Phenylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylguanidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
S Shen, W Yang, C Yu, T Li… - Journal of Heterocyclic …, 2012 - Wiley Online Library
… Firstly, one molecule of aromatic aldehyde 1 was condensed with 1-phenylguanidine carbonate 3 to afford intermediate 5. The active methylene of 2 reacted with the electrophilic CN …
Number of citations: 3 onlinelibrary.wiley.com
C Zhu, X Xue, G Han, Y Mao… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… The key N-phenylpyrimidin-2-amine intermediate 15 was prepared efficiently by cyclization of 1-phenylguanidine 12 and 3-(dimethylamino)-1-phenylprop-2-en-1-one 14 in mild …
Number of citations: 3 onlinelibrary.wiley.com
T NISHIMURA, S TANABE, H TOKU… - Chemical and …, 1969 - jstage.jst.go.jp
… by the comparison of 1—methyl—1-phenylguanidine with l—methyl— lp-nitrophenylguanidine, … In accordance with finding this, moderately V—P positive 1—phenylguanidine (16) was …
Number of citations: 14 www.jstage.jst.go.jp
BR Baker, EH Erickson - Journal of Medicinal Chemistry, 1967 - ACS Publications
Phenylguanidine is known to be a good inhibitor of trypsin, and benzamidine is an excellent inhibitor. Sub-stitution of an alkyl, aryl, or aralkyl group on one of the nitrogens led to a large …
Number of citations: 36 pubs.acs.org
M Capua, S Perrone, F Bona… - European Journal of …, 2017 - Wiley Online Library
… )-2-chloroethanone, 1-chloropropan-2-one, 1-chloro-3,3-dimethylbutan-2-one, 2-chlorocyclohexanone, 1,3-diphenylguanidine, 1,3-di-o-tolylguanidine, and 1-phenylguanidine were …
B Adcock, A Lawson - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… The mixture was cooled and crystallised from ethanol to give 2-( 2-aniZinoethyZ) -1-phenylguanidine tolz,tene-p-suZphonate, needles (1.6 g., 49%), m. p. Found: C, 61.6; H, 6-2; N, 13.1. …
Number of citations: 18 pubs.rsc.org
Y Zhang, Y Huang, J Zhang, L Zhu, K Chen… - Journal of Molecular …, 2015 - Elsevier
Two aromatic guanidine derivatives, C 6 H 5 N = C(NHCy) 2 (1), (n-TBA)C 6 H 5 NHC(NHCy) 2 Mo 2 O 7 (2) (Cy = cyclohexyl), were synthetized with high yields. Both of them self-…
Number of citations: 6 www.sciencedirect.com
M Dukat, RA Glennon, S Young - CNS drug reviews, 2007 - Wiley Online Library
MD‐354 (meta‐chlorophenylguanidine) has been identified as a member of a novel class of 5‐HT 3 serotonin receptor agonists. MD‐354 is a 5‐HT 3 receptor partial agonist that has …
Number of citations: 15 onlinelibrary.wiley.com
R Gladysz, Y Adriaenssens, H De Winter… - Journal of medicinal …, 2015 - ACS Publications
Urokinase plasminogen activator (uPA) is a biomarker and therapeutic target for several cancer types. Its inhibition is regarded as a promising, noncytotoxic approach in cancer therapy …
Number of citations: 42 pubs.acs.org
M Dukat, AA Abdel-Rahman, AM Ismaiel… - Journal of medicinal …, 1996 - ACS Publications
… Removal of the 2-chloro group to give the parent 1-phenylguanidine (46, K i = 2340 nM) reduces affinity by nearly 70-fold. Of the three different chloro-substituted compounds (45, 47, 48…
Number of citations: 83 pubs.acs.org

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